1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol

PET radiotracer beta-adrenergic receptor enantioselective binding

1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol (CAS 143412-40-2) is the (S)-enantiomer of a carbazole-derived amino alcohol that serves dual roles as a critical chiral intermediate in the synthesis of the beta-adrenergic receptor antagonist carvedilol and as a pharmacopeial reference standard for impurity profiling. Also referred to as (S)-desisopropylcarazolol, this compound is the direct precursor for the high-affinity PET radiotracer (S)-[18F]fluorocarazolol and for the N-dealkylated metabolite of carazolol.

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
CAS No. 143412-40-2
Cat. No. B137560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol
CAS143412-40-2
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN)O
InChIInChI=1S/C15H16N2O2/c16-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)17-13/h1-7,10,17-18H,8-9,16H2
InChIKeyUUUATVREIARQHR-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol (CAS 143412-40-2): Chiral Carbazole Amino Alcohol for Beta-Blocker Synthesis and Reference Standards


1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol (CAS 143412-40-2) is the (S)-enantiomer of a carbazole-derived amino alcohol that serves dual roles as a critical chiral intermediate in the synthesis of the beta-adrenergic receptor antagonist carvedilol and as a pharmacopeial reference standard for impurity profiling . Also referred to as (S)-desisopropylcarazolol, this compound is the direct precursor for the high-affinity PET radiotracer (S)-[18F]fluorocarazolol and for the N-dealkylated metabolite of carazolol [1]. With a molecular formula of C15H16N2O2 and a molecular weight of 256.30 g/mol, it is supplied as a colorless to off-white solid with a purity of ≥95% .

Why Racemic or (R)-Enantiomer Substitution Cannot Replace (S)-1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol in Chiral Synthesis and Receptor-Targeted Applications


The (S)-enantiomer (CAS 143412-40-2) is not interchangeable with its (R)-enantiomer (CAS 143412-41-3) or the racemic mixture (CAS 72955-96-5) because the absolute configuration at the C-2 carbon directly dictates the pharmacological activity of downstream products. In the case of carvedilol, only the (S)-enantiomer possesses beta1-adrenoceptor blocking activity, with the (R)-enantiomer being >100-fold less potent [1]. Similarly, for PET radiotracer applications, (S)-[18F]fluorocarazolol derived from the (S)-precursor exhibits specific beta-receptor binding (KD = 68 pM), whereas the (R)-congener shows no observable specific binding in vivo [2]. Substituting the racemic or (R)-form would therefore yield an inactive or non-specific product, undermining the scientific validity of receptor-targeted studies and the therapeutic equivalence of chiral drug substances [1][2].

(S)-1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol (CAS 143412-40-2): Quantitative Differentiation Evidence Against Closest Analogs


Enantioselective Beta-Adrenergic Receptor Binding: (S)- vs. (R)-Fluorocarazolol Derived from the Corresponding Enantiomeric Precursors

The (S)-enantiomer of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol (CAS 143412-40-2) is the essential chiral precursor for (S)-[18F]fluorocarazolol, a high-affinity PET radioligand. In a direct head-to-head comparison, the in vitro dissociation constant (KD) of (S)-fluorocarazolol for beta-adrenergic receptors in rat heart membrane preparations was 68 pM, whereas (R)-fluorocarazolol, synthesized from the (R)-precursor, exhibited a KD of 1128 pM—a 16.6-fold lower affinity [1]. Critically, biodistribution experiments in mice demonstrated that (R)-[18F]fluorocarazolol showed no observable specific binding to beta-receptors in vivo, serving only as an estimator of non-specific binding [1]. Chiral HPLC analysis confirmed that the enantiomeric purity of the final radiotracers exceeded 99% when starting from enantiomerically pure precursor, underscoring the prerequisite for high chiral purity of the starting material [1].

PET radiotracer beta-adrenergic receptor enantioselective binding

Chiral Intermediate Requirement for Pharmacologically Active (S)-Carvedilol: >100-Fold Enantioselectivity in Beta1-Adrenoceptor Antagonism

(S)-1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol is a key intermediate in the enantioselective synthesis of (S)-carvedilol, the pharmacologically active enantiomer. A cross-study comparison of the final drug substances reveals that (-)-(S)-carvedilol is a potent, competitive antagonist of beta1-adrenoceptors with a dissociation constant (KB) of 0.4 nM, measured in guinea pig atrium against isoproterenol-induced positive chronotropic responses [1]. In contrast, (+)-(R)-carvedilol, which would derive from the (R)-intermediate, exhibited a KB of approximately 45 nM—representing a >100-fold reduction in beta1-blocking potency [1]. In vivo, (S)-carvedilol (0.1 mg/kg, i.v.) produced a 25-fold rightward shift in the isoproterenol dose-response curve in pithed rats, whereas the (R)-enantiomer showed no detectable beta1-blockade at this dose [1]. The (S)-enantiomer of the intermediate is thus indispensable for manufacturing carvedilol drug substance that meets pharmacopeial specifications for enantiomeric composition.

chiral drug synthesis beta-blocker carvedilol enantiomers

Enantiomeric Purity Advantage Over the Racemic Standard for Chiral-Specific Analytical and Synthetic Applications

The (S)-enantiomer (CAS 143412-40-2) is supplied with a certified purity of ≥95% as a single enantiomer, enabling its direct use as a chiral reference standard and synthetic building block without additional resolution steps . In contrast, the racemic 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol (CAS 72955-96-5), although achieving 99.71% chemical purity by HPLC, contains only 50% of the desired (S)-isomer . For chiral HPLC method validation, preparation of enantiomerically pure carvedilol, or synthesis of (S)-[18F]fluorocarazolol, the (S)-enantiomer provides a 2-fold higher effective concentration of the active stereoisomer per unit mass, eliminating the need for costly and time-consuming chiral resolution.

chiral purity reference standard enantiomeric excess

Dual Pharmacopeial Reference Standard Utility Across Two Beta-Blocker Monographs

1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol is uniquely positioned as a reference standard for impurity profiling in both carvedilol and carazolol drug substances. It is officially designated as Carvedilol Impurity 4 (1-((9H-Carbazol-4-yl)oxy)-3-aminopropan-2-ol) and is supplied with full characterization data compliant with regulatory guidelines for ANDA submissions [1]. Simultaneously, it serves as (R,S)-desisopropylcarazolol, the N-dealkylated metabolite reference standard for carazolol [2]. In contrast, closely related carvedilol metabolites such as SB-211475 (3-hydroxy carvedilol, CAS 146574-43-8) are specific to a single drug monograph and lack this cross-monograph applicability [3]. This dual identity enables a single procurement to support analytical method development and quality control for two distinct beta-blocker products—a logistical and cost advantage over single-application reference standards.

pharmacopeial reference standard impurity profiling carvedilol carazolol

Documented Radiochemical Utility: Reductive Alkylation of (S)-Desisopropylcarazolol to [18F]Fluorocarazolol with High Enantiomeric Fidelity

The (S)-enantiomer (CAS 143412-40-2) has a documented and reproducible protocol for conversion to (S)-[18F]fluorocarazolol via reductive alkylation with [18F]fluoroacetone. The reaction proceeds with a radiochemical yield of 40 ± 10% (decay-corrected from [18F]fluoride) within a 45-minute synthesis time, yielding a product with a specific activity of 500–1200 Ci/mmol [1]. Chiral HPLC analysis of the final product demonstrated >99% enantiomeric purity, confirming that the stereochemical integrity of the (S)-precursor is fully retained during radiolabeling [1]. This established methodology contrasts with the (R)-precursor, which yields a radiotracer with no specific beta-receptor binding in vivo [1]. The (S)-enantiomer is thus the only form with a validated radiochemical pathway to a functional PET ligand.

radiochemical synthesis 18F labeling enantiomeric purity

(S)-1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol (CAS 143412-40-2): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Enantioselective Synthesis of (S)-Carvedilol API for Generic Drug Manufacturing

Pharmaceutical manufacturers producing (S)-carvedilol require the (S)-enantiomer of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol as the chiral building block to ensure the final drug substance possesses the requisite beta1-adrenoceptor blocking activity. As demonstrated by Nichols et al., only (S)-carvedilol (KB = 0.4 nM) exhibits potent beta1-antagonism, while the (R)-enantiomer is >100-fold less active [1]. Using the racemic intermediate would yield a drug product with only 50% of the pharmacologically active enantiomer, failing to meet pharmacopeial specifications for enantiomeric composition. The (S)-intermediate (CAS 143412-40-2) provides a direct, resolution-free route to the active pharmaceutical ingredient.

Production of (S)-[18F]Fluorocarazolol for PET Imaging of Beta-Adrenergic Receptors

PET radiochemistry facilities developing (S)-[18F]fluorocarazolol for non-invasive quantification of myocardial and pulmonary beta-adrenergic receptor density require the (S)-precursor (CAS 143412-40-2). Zheng et al. established that reductive alkylation of this precursor with [18F]fluoroacetone yields the radiotracer in 40 ± 10% radiochemical yield with >99% enantiomeric purity, and that the resulting (S)-[18F]fluorocarazolol binds specifically to beta-receptors with a KD of 68 pM [2]. Critically, the (R)-precursor-derived tracer exhibits no specific receptor binding in vivo, rendering it useless for quantitative PET studies [2]. Procurement of the (S)-enantiomer is therefore a prerequisite for generating valid PET imaging data.

Dual-Monograph Reference Standard for Carvedilol and Carazolol Impurity Profiling

Quality control laboratories supporting ANDA submissions for generic carvedilol and carazolol can deploy (S)-1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol as a single reference standard qualified for impurity profiling under two separate USP/EP monographs. It is officially recognized as Carvedilol Impurity 4 and as the desisopropylcarazolol metabolite standard, supplied with full regulatory-compliant characterization data [3]. This dual applicability reduces the number of reference standards that must be procured, inventoried, and qualified, representing a tangible operational efficiency gain over single-application impurity standards such as SB-211475.

Chiral HPLC Method Development and Validation for Enantiomeric Purity Testing

Analytical development laboratories validating chiral HPLC methods for carvedilol drug substance require a well-characterized, enantiomerically pure reference compound to establish system suitability parameters including resolution, peak symmetry, and limit of quantification. The (S)-enantiomer (CAS 143412-40-2) at ≥95% purity provides a single-peak reference, while the racemic standard (CAS 72955-96-5, 99.71% chemical purity) offers a 1:1 enantiomer ratio for method calibration . Procuring both the enantiopure (S)-form and the racemate enables comprehensive method qualification covering identity, chiral purity, and quantitative impurity determination in a single analytical workflow.

Quote Request

Request a Quote for 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.